molecular formula C18H25F3N2O2Si B1148566 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1222533-88-1

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B1148566
CAS No.: 1222533-88-1
M. Wt: 386.4840096
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Description

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a complex organic compound that features a trifluoromethyl group, a triisopropylsilyl group, and a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include trifluoromethylating agents, silylating agents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the triisopropylsilyl group can influence its steric properties and reactivity. These interactions can modulate the compound’s biological activity and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is unique due to the combination of its trifluoromethyl and triisopropylsilyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrolo[2,3-b]pyridine core with trifluoromethyl and triisopropylsilyl substituents. Its molecular formula is C23H36F3N2O2SiC_{23}H_{36}F_3N_2O_2Si, with a molecular weight of approximately 468.44 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may contribute to its biological activity.

Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including the subject compound, function primarily as FGFR inhibitors. The FGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Abnormal activation of FGFRs is implicated in various cancers, making these inhibitors attractive candidates for targeted cancer therapies.

In Vitro Studies

A study published in 2021 evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their FGFR inhibitory activity. Among these, the compound exhibited significant inhibitory effects on FGFR1–4 with IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, 25 nM for FGFR3, and 712 nM for FGFR4 . Additionally, it demonstrated potent antiproliferative effects against breast cancer cell lines (4T1 cells) by inducing apoptosis and inhibiting migration and invasion through down-regulation of matrix metalloproteinase 9 (MMP9) and up-regulation of tissue inhibitor of metalloproteinases 2 (TIMP2) .

Structure-Activity Relationship

The structural modifications made to the pyrrolo[2,3-b]pyridine scaffold were crucial in enhancing its biological activity. The introduction of specific substituents at the 5-position was found to improve binding affinity to FGFRs. For instance, the addition of larger hydrophobic groups increased ligand efficiency significantly .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Treatment : In vitro tests showed that treatment with the compound led to a marked reduction in cell viability and increased apoptosis in breast cancer cell lines. The results suggest its potential as a therapeutic agent against breast cancer .
  • Inhibition of Tumor Growth : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups. This underscores its potential as an effective anti-cancer drug candidate targeting FGFR pathways.

Safety and Toxicology

While promising in terms of efficacy, safety profiles are essential for any therapeutic candidate. Preliminary assessments indicate that while the compound exhibits some irritant properties due to its chemical nature, detailed toxicological studies are necessary to establish safe dosage levels for clinical applications .

Properties

IUPAC Name

5-(trifluoromethyl)-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O2Si/c1-10(2)26(11(3)4,12(5)6)23-8-7-13-15(17(24)25)14(18(19,20)21)9-22-16(13)23/h7-12H,1-6H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEOFBNRUAFEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801120126
Record name 5-(Trifluoromethyl)-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801120126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222533-88-1
Record name 5-(Trifluoromethyl)-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222533-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801120126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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